5-ethoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide
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Description
5-ethoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide, also known as EMB-2201, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential applications in medical research. Synthetic cannabinoids are compounds that mimic the effects of naturally occurring cannabinoids found in the cannabis plant. EMB-2201 is one of many synthetic cannabinoids that have been synthesized for research purposes.
Scientific Research Applications
Synthesis and Biological Evaluation
Cytotoxicity and Antimicrobial Activities
Studies on compounds with pyrazole and pyrazolopyrimidine derivatives, including those with methoxybenzyl groups, have demonstrated potential cytotoxic activity against cancer cells and antimicrobial properties. For instance, derivatives synthesized through reactions involving methoxyphenyl groups have shown in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells and antimicrobial activities against various bacterial and fungal strains (Hassan, Hafez, & Osman, 2014); (Hassan, Hafez, Osman, & Ali, 2015).
Anti-Inflammatory and Analgesic Agents
Novel heterocyclic compounds derived from interactions involving methoxy groups have been developed with significant anti-inflammatory and analgesic activities. These compounds highlight the potential of structurally complex derivatives for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Chemical Synthesis and Modification
Synthesis of Antimicrobial Agents
Derivatives of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the role of methoxybenzyl modifications in developing potential antimicrobial agents (Raju et al., 2010).
Molecular Docking Studies
The synthesis and evaluation of novel 2-chloro-8-methoxy-3-aryl-[1,3] benzoxazine derivatives for antibacterial activity underscore the importance of molecular structure in targeting specific bacterial enzymes, providing insights into how compounds like 5-ethoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide might be tailored for specific biological targets (Shakir, Saoud, & Hussain, 2020).
properties
IUPAC Name |
5-ethoxy-N-[(2-methoxyphenyl)methyl]-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-3-21-15-10-22-14(8-12(15)18)16(19)17-9-11-6-4-5-7-13(11)20-2/h4-8,10H,3,9H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBDCZOFJHDAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=COC(=CC1=O)C(=O)NCC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-N-(2-methoxybenzyl)-4-oxo-4H-pyran-2-carboxamide |
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